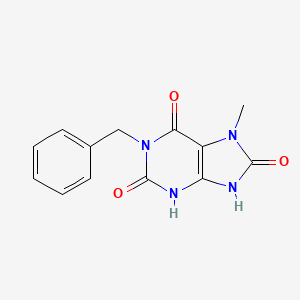

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Description

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a synthetic derivative of uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione), a heterocyclic compound formed during purine metabolism in humans . The parent compound, uric acid (C₅H₄N₄O₃, MW 168.11 Da), is characterized by a trioxopurine core structure with tautomeric forms stabilized by intramolecular hydrogen bonding . In the target molecule, uric acid’s N-1 and N-7 positions are substituted with a benzyl group (-CH₂C₆H₅) and a methyl group (-CH₃), respectively.

Properties

Molecular Formula |

C13H12N4O3 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

1-benzyl-7-methyl-3,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)15-13(20)17(11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,20) |

InChI Key |

WECAIUTUWDGHGH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Overview

3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, also known as 3-Benzyl-7-methyl-9H-purine-2,6,8-trione or N-Phenylmethyl-7-methyluric Acid, is a purine derivative with potential applications in medicinal chemistry.

Molecular Formula: \$$C{13}H{12}N4O3\$$

Molecular Weight: 272.26 g/mol

Synthesis

- From 6-amino-1-benzyluracil: Ethyl 5-Aryl-1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylates can be synthesized by refluxing 6-amino-1-benzyluracil with different aromatic aldehydes and ethyl acetoacetate in absolute ethanol containing triethylamine (TEA) as a basic medium for 12 hours. The resulting derivatives are crystallized from dimethylformamide (DMF)/ethanol.

- 6-Acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione Synthesis: Reacting 6-amino-1-benzyluracil with ethyl 2-(2-hydroxybenzylidene)acetoacetate in DMF in the presence of TEA for 7 hours yields 6-acetyl-1-benzyl-5-(2-hydroxyphenyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione.

Spectral Data

SpectraBase provides spectral data for a related compound, 1-Benzyl-3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, including FTIR and MS (GC) spectra.

SpectraBase Compound ID: 99V6mrVJPp

InChI: InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20)

InChIKey: JDBVWLOKFKTLQF-UHFFFAOYSA-N

Mol Weight: 286.29 g/mol

Molecular Formula: \$$C{14}H{14}N4O3\$$

Exact Mass: 286.10659 g/mol

Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

Synonyms and Identifiers

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

Reduction: Use of reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a pharmaceutical agent.

Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects would involve its interaction with specific molecular targets. This might include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

- Solubility : The benzyl group introduces hydrophobicity, reducing water solubility compared to uric acid and methylated derivatives .

- Stability : Methylation at N-7 may stabilize the tautomeric form, as seen in nitrated uric acid derivatives where substitution positions influence energy levels (e.g., 1-nitro derivatives: -77.1 kcal/mol vs. C-8 substitution: +24 kcal/mol) .

Key Observations :

- Antioxidant Capacity : Uric acid’s antioxidant activity (serum concentration: 50–420 µM ) may diminish in derivatives due to steric hindrance from substituents.

- Diagnostic Utility: Uric acid is detected via electrochemical sensors and HPLC , while methyl/benzyl derivatives are used as reference standards or synthetic intermediates .

Biological Activity

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purines that are known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), which plays a critical role in numerous cellular processes including metabolism and cell differentiation.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant cytotoxicity at relatively low concentrations .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Neuroprotective Properties

In animal models of neurodegenerative diseases, this purine derivative has demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. It has been suggested that the compound may enhance cognitive function and memory retention by modulating neurotransmitter systems .

Case Studies

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the benzyl group or methyl substitutions can significantly alter its potency and selectivity towards specific biological targets. Research into SAR has highlighted that certain substitutions can enhance binding affinity for GSK-3 while minimizing off-target effects.

Q & A

Q. How can computational chemistry guide the design of metabolically stable analogs?

- Methodological Answer : Perform in silico metabolism prediction (e.g., CYP450 isoform specificity via StarDrop) to identify labile sites (e.g., N7-methyl group). Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. lipid membranes. Prioritize analogs with lower topological polar surface area (TPSA) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.